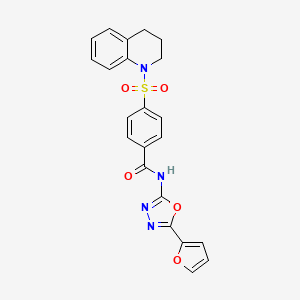
4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a chemical compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about its appearance (color, state of matter), odor, and taste if applicable.
Synthesis Analysis
Synthesis analysis involves understanding the methods and reactions used to create the compound. This can include the starting materials, reaction conditions, catalysts, and the overall yield of the reaction.Molecular Structure Analysis
Molecular structure analysis involves understanding the three-dimensional arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used to determine molecular structure.Chemical Reactions Analysis
Chemical reactions analysis involves understanding how the compound reacts with other substances. This can include its reactivity, the products it forms, and the conditions under which these reactions occur.Physical And Chemical Properties Analysis
Physical and chemical properties analysis involves understanding the properties of the compound, such as its melting point, boiling point, solubility, density, and reactivity.Applications De Recherche Scientifique
Synthesis and Characterization
- Research has been conducted on the synthesis and characterization of quinazoline derivatives aimed at exploring their potential as hybrid molecules for diuretic and antihypertensive agents. These compounds, related to the target molecule, were synthesized from substituted anthranilic acids derived amino quinazolines and substituted benzene sulphonamides, showing significant pharmacological activity (Rahman et al., 2014).
- Another study focused on the synthesis of bioactive molecules incorporating fluoro substituted benzothiazoles comprising sulphonamido quinazolinyl imidazole for biological and pharmacological screening. These compounds were screened for antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities, showcasing a broad spectrum of potential pharmacological applications (Patel et al., 2009).
Anticancer and Antiviral Activities
- A study discovered 2-methoxy-3-phenylsulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides as novel PI3K inhibitors and anticancer agents through bioisostere. These compounds demonstrated potent antiproliferative activities in vitro and significant inhibition of tumor growth in vivo, suggesting a promising avenue for anticancer therapy (Shao et al., 2014).
- Novel 3-sulphonamido-quinazolin-4(3H)-one derivatives were synthesized using a microwave technique and evaluated for antiviral activities against a range of respiratory and biodefense viruses. Some compounds showed significant inhibition against avian influenza (H5N1) virus, demonstrating potential as antiviral agents (Selvam et al., 2007).
Safety And Hazards
Safety and hazard information for a compound can include its toxicity, flammability, and environmental impact. This information is typically found in a material safety data sheet (MSDS).
Orientations Futures
Future directions for research on a compound can include potential applications, further studies needed to understand its properties, and potential improvements to its synthesis.
Propriétés
IUPAC Name |
4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O5S/c27-20(23-22-25-24-21(31-22)19-8-4-14-30-19)16-9-11-17(12-10-16)32(28,29)26-13-3-6-15-5-1-2-7-18(15)26/h1-2,4-5,7-12,14H,3,6,13H2,(H,23,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABCSCWARKDMHQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=NN=C(O4)C5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

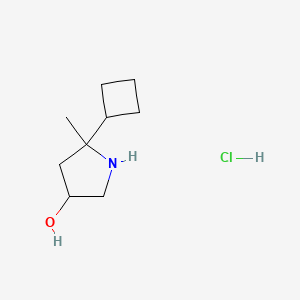
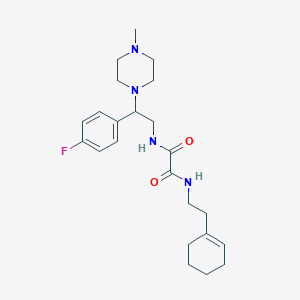
![2-((3-(furan-2-ylmethyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2675376.png)
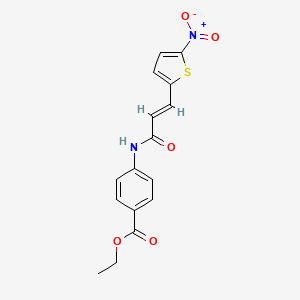
![4-[[1-(1,2-Dimethylimidazol-4-yl)sulfonylpiperidin-4-yl]methoxy]-6-(3,5-dimethylpyrazol-1-yl)pyrimidine](/img/structure/B2675379.png)
![3-(2-oxo-2-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2675381.png)
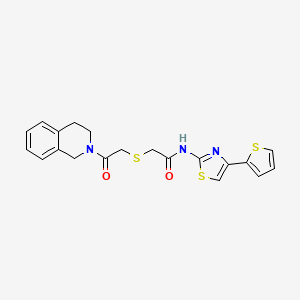
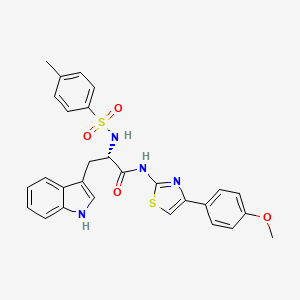
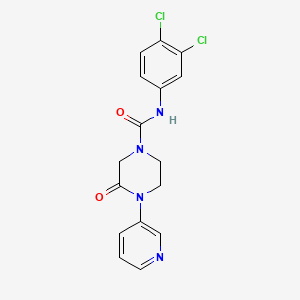
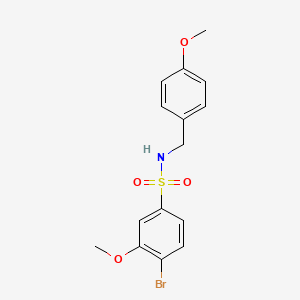
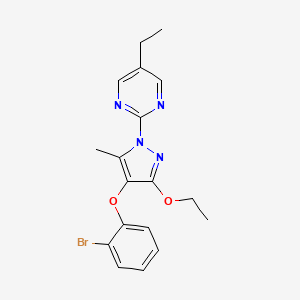
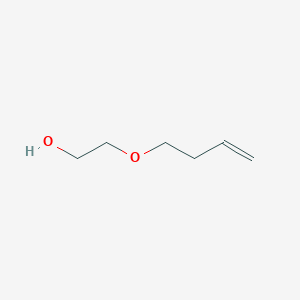
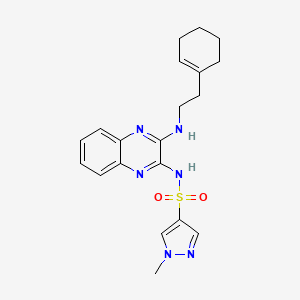
![3-(4-Ethoxybenzoyl)-6,8-difluoro-1-[(3-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2675397.png)